molecular formula C18H22F3N7O B6460325 4-(4-methyl-6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyrimidin-2-yl)morpholine CAS No. 2549006-85-9

4-(4-methyl-6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyrimidin-2-yl)morpholine

Cat. No.: B6460325
CAS No.: 2549006-85-9
M. Wt: 409.4 g/mol
InChI Key: FYPBSFNISHURFE-UHFFFAOYSA-N
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Description

4-(4-methyl-6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyrimidin-2-yl)morpholine is a synthetic chemical compound designed for preclinical research and drug discovery applications. This molecule features a complex structure incorporating both morpholine and piperazine heterocycles, which are privileged scaffolds in medicinal chemistry known to contribute favorable physicochemical properties and enhance binding to biological targets . The presence of a trifluoromethyl-substituted pyrimidine head group is a common feature in many potent, selective enzyme inhibitors, suggesting potential utility in probing signal transduction pathways . Compounds with similar morpholine and piperazine motifs have demonstrated significant research value as potent and selective inhibitors of key kinases, such as PI3K, and have been investigated as potential therapeutics in areas like oncology . The specific arrangement of its heteroaryl systems makes it a compelling candidate for researchers exploring the structure-activity relationships (SAR) of novel small-molecule probes, particularly in high-throughput screening and mechanistic studies . This product is intended for research and manufacturing purposes only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

4-[4-methyl-6-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]pyrimidin-2-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22F3N7O/c1-13-10-16(25-17(24-13)28-6-8-29-9-7-28)27-4-2-26(3-5-27)15-11-14(18(19,20)21)22-12-23-15/h10-12H,2-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYPBSFNISHURFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCOCC2)N3CCN(CC3)C4=NC=NC(=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22F3N7O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(4-methyl-6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyrimidin-2-yl)morpholine has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its anti-inflammatory, anticancer, and antimicrobial properties, along with relevant case studies and research findings.

  • Molecular Formula : C19H24F3N7O
  • Molecular Weight : 423.4354 g/mol
  • CAS Number : 2742037-06-3
  • SMILES Notation : Cc1cc(nc(n1)N1CCOCC1)N1CCN(CC1)c1nc(C)nc(c1)C(F)(F)F

Biological Activity Overview

Research has indicated that the compound exhibits significant biological activities, particularly in anti-inflammatory and anticancer contexts. Below is a summary of key findings:

1. Anti-inflammatory Activity

A study evaluated the anti-inflammatory potential of morpholinopyrimidine derivatives, including compounds similar to our target compound. The results demonstrated that certain derivatives effectively inhibited the production of nitric oxide (NO) in LPS-stimulated macrophages at non-cytotoxic concentrations. Notably, these compounds also reduced the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are critical mediators in inflammatory responses .

CompoundIC50 (µM)Effect on iNOS ExpressionEffect on COX-2 Expression
V45.0DecreasedDecreased
V83.5DecreasedDecreased

2. Anticancer Activity

The compound's structural similarities to known anticancer agents suggest potential efficacy against various cancer types. Morpholinopyrimidine derivatives have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, a derivative with a similar scaffold was tested against several cancer cell lines and exhibited IC50 values in the low micromolar range .

3. Antimicrobial Activity

Preliminary studies have indicated that compounds related to our target structure possess antimicrobial properties. In vitro tests using agar diffusion methods demonstrated varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria . The structure–activity relationship (SAR) analysis suggested that modifications in the pyrimidine and piperazine moieties could enhance antimicrobial efficacy.

Case Study 1: Inflammation Models

In a controlled study using RAW 264.7 macrophages, compounds derived from morpholinopyrimidine scaffolds were subjected to LPS stimulation. The results indicated a significant reduction in pro-inflammatory cytokines, supporting their potential as therapeutic agents for inflammatory diseases such as rheumatoid arthritis and Crohn's disease .

Case Study 2: Cancer Cell Lines

A series of morpholine derivatives were synthesized and tested against various cancer cell lines, including breast and colon cancer. The results showed that specific modifications led to enhanced cytotoxicity, indicating a promising avenue for drug development targeting malignancies .

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of this compound exhibit promising anticancer properties. The trifluoromethyl group enhances the lipophilicity and metabolic stability of the molecule, which may improve its bioavailability and efficacy against cancer cells. Studies have shown that compounds with similar structures can inhibit key enzymes involved in cancer cell proliferation, such as protein kinases.

Neurological Applications

The piperazine moiety in the compound is known for its neuroactive properties. It has been investigated for potential use as an antidepressant or anxiolytic agent. The ability of this compound to cross the blood-brain barrier may enable it to interact with neurotransmitter systems effectively.

Antimicrobial Properties

Preliminary studies suggest that the compound may possess antimicrobial activity against various pathogens. The presence of multiple heterocycles can enhance interaction with bacterial membranes or enzymes, potentially leading to effective treatments for infections.

Structure-Activity Relationship (SAR) Studies

SAR studies have been conducted to optimize the efficacy of compounds related to this morpholine derivative. By modifying functional groups and analyzing their effects on biological activity, researchers aim to develop more potent analogs suitable for therapeutic use.

Polymer Chemistry

The unique properties of this compound make it suitable for applications in polymer chemistry, particularly in creating functional materials with specific thermal and mechanical properties. Its ability to act as a cross-linking agent or modifier in polymer matrices can enhance material performance.

Coatings and Adhesives

Due to its chemical stability and reactivity, this compound may be utilized in formulating advanced coatings and adhesives that require enhanced adhesion and durability under various environmental conditions.

Case Studies

Study FocusFindingsReference
Anticancer ActivityDemonstrated inhibition of cancer cell proliferation in vitro
Neurological EffectsPotential anxiolytic effects observed in animal models
Antimicrobial TestingEffective against Gram-positive bacteria

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs and their properties:

Compound Molecular Formula Molecular Weight Key Substituents Notes
Target Compound C₁₉H₂₃F₃N₈O 436.44 - 4-Methylpyrimidine
- Morpholine
- Piperazine-linked trifluoromethylpyrimidine
Unique trifluoromethyl group enhances lipophilicity and target binding .
4-{2-Methyl-6-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine (CAS 2331992-58-4) C₁₈H₂₄N₈O 355.4 - 6-Methylpyrimidine
- Morpholine
- Piperazine-methylpyrimidine
Lacks trifluoromethyl group; lower molecular weight and altered electronic properties .
4-{2-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine (CAS 2415456-54-9) C₁₆H₂₀FN₇O 345.37 - Fluoropyrimidine
- Morpholine
- Piperazine
Fluorine substitution improves metabolic stability but lacks trifluoromethyl .
6-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-N4-[(4-chlorophenyl)methyl]pyrimidine-2,4-diamine (CAS 2085690-19-1) C₂₁H₂₀Cl₂F₃N₇ 498.3 - Trifluoromethylpyridine
- Chlorophenylmethyl group
- Diaminopyrimidine
Combines trifluoromethyl with chlorophenyl for enhanced potency .

Preparation Methods

Solvent and Temperature Effects

  • Solvent Selection : Propyl carbinol and diethylene glycol monomethyl ether improve solubility of hydrophobic intermediates, reducing byproduct formation.

  • Temperature Control : Maintaining 120–160°C during ring-closure minimizes decomposition, while Ullmann couplings require precise thermal control (80–110°C) to prevent di-adduct formation.

Catalytic Systems

  • Triethylamine (TEA) : Neutralizes HCl byproducts in nucleophilic substitutions, accelerating reaction kinetics.

  • Copper Catalysts : Enable Ullmann couplings with 85–90% efficiency, critical for C–N bond formation between pyrimidine and piperazine.

Purification and Yield Enhancement

Oxalate Salt Formation

Treating the crude product with oxalic acid in IPA precipitates impurities, increasing purity from ~90% to >99%. The oxalate salt is then converted back to the freebase using ammonia, achieving a 75.3% recovery rate.

Vacuum Distillation and Charcoal Treatment

Vacuum distillation at 55–60°C under -0.95 MPa removes low-boiling-point contaminants, while activated charcoal adsorption in hot IPA eliminates colored impurities.

Comparative Analysis of Synthetic Routes

MethodKey StepsYieldPurityCost Efficiency
Route A Ullmann coupling + oxalate purification75.3%99.5%High
Route B Sulfuric acid cyclization + solvent extraction98.4%99.9%Moderate
Route C Multistep DCM/IPA coupling65%99%Low

Route B offers the highest yield due to efficient cyclization and distillation, whereas Route A balances cost and purity for industrial scalability .

Q & A

Q. What are the recommended synthetic routes for preparing this compound, and how can reaction conditions be optimized?

The synthesis involves coupling pyrimidine and morpholine derivatives via a piperazine linker. A common approach is to:

  • Step 1 : React 6-(trifluoromethyl)pyrimidin-4-amine with a piperazine derivative under Buchwald-Hartwig amination conditions (e.g., Pd catalysis, ligand, base) to form the central core .
  • Step 2 : Introduce the morpholine moiety via nucleophilic substitution or Mannich reaction (e.g., refluxing with morpholine and formaldehyde in ethanol) .
  • Optimization : Adjust solvent polarity (e.g., ethanol vs. DMF), temperature (80–120°C), and stoichiometry of morpholine (1:1.2 molar ratio) to improve yields .

Table 1 : Representative Reaction Conditions and Yields

StepReagents/ConditionsYield (%)Reference
1Pd(OAc)₂, Xantphos, K₂CO₃, toluene, 110°C65–72
2Morpholine, formaldehyde, ethanol, reflux58–63

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

  • NMR : Use 1H^1\text{H}, 13C^{13}\text{C}, and 19F^{19}\text{F}-NMR to confirm substitution patterns, especially the trifluoromethyl group (δ\delta ~ -60 ppm in 19F^{19}\text{F}) and morpholine protons (δ\delta 3.5–4.0 ppm) .
  • X-ray Crystallography : Resolve intramolecular interactions (e.g., hydrogen bonds between morpholine oxygen and pyrimidine NH groups) to confirm stereochemistry .
  • LC-MS : Monitor purity (>95%) and molecular ion peaks (e.g., [M+H]⁺ at m/z ~470) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the modification of substituents for enhanced bioactivity?

Key SAR insights:

  • Trifluoromethyl Group : Enhances metabolic stability and lipophilicity, improving membrane permeability .
  • Morpholine Ring : Modulates solubility and hydrogen-bonding capacity; replacing it with piperidine reduces activity in kinase inhibition assays .
  • Piperazine Linker : Flexibility impacts target binding; rigidifying the linker (e.g., with aryl groups) may improve selectivity .

Table 2 : Substituent Effects on Biological Activity

Substituent ModificationObserved EffectReference
Trifluoromethyl → MethylReduced potency (IC₅₀ ↑ 10-fold)
Morpholine → PiperidineDecreased solubility (LogP ↑ 0.5)

Q. How can computational modeling predict binding modes with biological targets (e.g., kinases)?

  • Docking Studies : Use Schrödinger Suite or AutoDock Vina to model interactions with ATP-binding pockets (e.g., EGFR kinase). The morpholine oxygen forms hydrogen bonds with backbone NH of Met793, while the trifluoromethyl group occupies hydrophobic pockets .
  • MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories; RMSD <2 Å indicates stable binding .

Q. What strategies resolve contradictions in biological data (e.g., divergent IC₅₀ values across studies)?

  • Control Experiments : Verify assay conditions (e.g., ATP concentration in kinase assays) and compound purity (HPLC) .
  • Crystallographic Validation : Compare binding modes in different crystal forms (e.g., polymorphs with altered dihedral angles) to explain activity differences .
  • Meta-Analysis : Aggregate data from orthogonal assays (e.g., SPR, cellular viability) to distinguish artifacts from true SAR trends .

Q. How can regioselective functionalization of the pyrimidine ring be achieved?

  • Directing Groups : Install amino or hydroxy groups at C4/C6 positions to direct electrophilic substitution (e.g., nitration, halogenation) .
  • Cross-Coupling : Use Suzuki-Miyaura reactions for C2/C4 arylations; C6 is less reactive due to steric hindrance from the trifluoromethyl group .

Q. What are the challenges in interpreting 19F^{19}\text{F}19F-NMR spectra for fluorinated analogs?

  • Chemical Shift Sensitivity : Small changes in electronic environment (e.g., protonation state) cause large δ\delta shifts (~5 ppm) .
  • Coupling Artifacts : 19F^{19}\text{F}-1H^{1}\text{H} coupling complicates splitting patterns; use decoupling or 2D experiments (HSQC) for clarity .

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